2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and antifungal properties . The unique structure of this compound, featuring a triazolo-pyrazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities . These compounds may target bacterial enzymes or proteins, disrupting their normal function and leading to the death of the bacteria .
Mode of Action
It is known that similar compounds, such as triazolo[4,3-a]pyrazine derivatives, exhibit antibacterial activities . These compounds may interact with their targets (bacterial enzymes or proteins) and disrupt their normal function, leading to the death of the bacteria .
Biochemical Pathways
It can be inferred from the antibacterial activity of similar compounds that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be well absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The antibacterial activity of similar compounds suggests that they may lead to the death of bacteria, thereby helping to clear bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of 2-methylphenol with 3-oxo-1,2,4-triazolo[4,3-a]pyrazine under controlled conditions. This reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with N-[3-(methylthio)phenyl]acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermal stability and is used in the development of energetic materials.
N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
The uniqueness of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14-6-3-4-9-17(14)29-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-15-7-5-8-16(12-15)30-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPENZYWGVRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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